z-d-Ser(tbu)-oh
Overview
Description
Z-D-Ser(tbu)-oh, also known as N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound has a molecular formula of C16H23NO5 and a molecular weight of 309.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Ser(tbu)-oh typically involves the protection of the hydroxyl group of serine with a tert-butyl group and the amino group with a benzyloxycarbonyl (Z) group. The process can be summarized as follows:
Protection of the Hydroxyl Group: The hydroxyl group of serine is protected by reacting it with tert-butyl chloride in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group is protected by reacting it with benzyloxycarbonyl chloride (Z-Cl) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Z-D-Ser(tbu)-oh undergoes various chemical reactions, including:
Deprotection Reactions: The protective groups can be removed under specific conditions to yield free serine.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: The tert-butyl group can be removed using trifluoroacetic acid, while the benzyloxycarbonyl group can be removed using hydrogenation in the presence of a palladium catalyst.
Coupling: Coupling reactions typically use reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include free serine and various peptide chains, depending on the specific reactions and conditions used .
Scientific Research Applications
Z-D-Ser(tbu)-oh is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: It is used in the development of peptide-based drugs.
Biochemical Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of Z-D-Ser(tbu)-oh primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The benzyloxycarbonyl group protects the amino group, while the tert-butyl group protects the hydroxyl group. These protective groups can be selectively removed under specific conditions to yield the desired peptide product .
Comparison with Similar Compounds
Similar Compounds
N-[(benzyloxy)carbonyl]-O-tert-butyl-L-threonine: Similar to Z-D-Ser(tbu)-oh but with an additional methyl group on the side chain.
N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosine: Similar to this compound but with a phenolic hydroxyl group on the side chain.
Uniqueness
This compound is unique due to its specific protective groups, which provide stability and selectivity during peptide synthesis. Its structure allows for the efficient formation of peptide bonds while preventing unwanted side reactions .
Properties
IUPAC Name |
(2R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDGEONUWGOCJG-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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